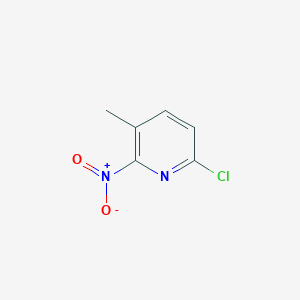
6-Chloro-3-methyl-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methyl-2-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and a nitro group at the 2nd position. This compound is known for its light yellow crystalline appearance and has been utilized in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-3-methyl-2-nitropyridine involves the reaction of 2-oxo-5-nitro-6-methyl-1,2-dihydropyridine with phosphorus oxychloride and phosphorus pentachloride. The reaction mixture is heated at 110°C for 2 hours, followed by the addition of more phosphorus pentachloride and phosphorus oxychloride. The mixture is then stirred for an additional hour and poured into ice water. The resulting brown solid is filtered and washed with cold water to yield this compound with a 94% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with various functional groups replacing the chlorine atom.
Reduction: 6-Chloro-3-methyl-2-aminopyridine.
Oxidation: 6-Chloro-3-carboxy-2-nitropyridine.
Scientific Research Applications
6-Chloro-3-methyl-2-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-2-nitropyridine depends on its specific application. In the context of its use as a reactant for synthesizing fluorine-containing pyridinealdoxime derivatives, it acts by providing a reactive site for nucleophilic attack, facilitating the formation of the desired product. The molecular targets and pathways involved vary based on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitro-6-methylpyridine
- 2-Chloro-5-nitro-6-picoline
- 2-Chloro-3-nitro-6-methylpyridine
Uniqueness
6-Chloro-3-methyl-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of the chlorine, methyl, and nitro groups in specific positions allows for targeted chemical modifications and applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C6H5ClN2O2 |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
6-chloro-3-methyl-2-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-3-5(7)8-6(4)9(10)11/h2-3H,1H3 |
InChI Key |
QRWMZMCNUKMMJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















